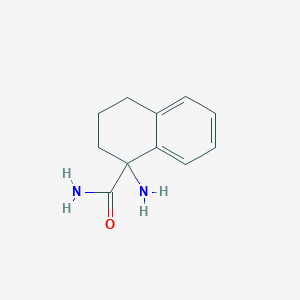
2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate is a chemical compound with a unique structure that combines an ethoxycarbonyl group, a prop-2-en-1-yl group, and a 5-chloropentanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate typically involves the esterification of 5-chloropentanoic acid with 2-(ethoxycarbonyl)prop-2-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 5-chloropentanoate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate involves its interaction with various molecular targets and pathways. The compound can act as a precursor in the synthesis of bioactive molecules, where it undergoes chemical transformations to form active intermediates. These intermediates can then interact with biological targets, such as enzymes or receptors, to exert their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Ethoxycarbonyl)prop-2-yl dithiobenzoate: Used in reversible addition–fragmentation chain transfer (RAFT) polymerization.
2-Cyanoprop-2-yl dithiobenzoate: Another RAFT agent with similar applications in polymer chemistry.
Uniqueness
2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic organic chemistry and materials science.
Propriétés
Numéro CAS |
863226-15-7 |
|---|---|
Formule moléculaire |
C11H17ClO4 |
Poids moléculaire |
248.70 g/mol |
Nom IUPAC |
2-ethoxycarbonylprop-2-enyl 5-chloropentanoate |
InChI |
InChI=1S/C11H17ClO4/c1-3-15-11(14)9(2)8-16-10(13)6-4-5-7-12/h2-8H2,1H3 |
Clé InChI |
MFKFGAMFHWIORF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)COC(=O)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one](/img/structure/B12525360.png)
![N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12525368.png)
![6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one](/img/structure/B12525375.png)

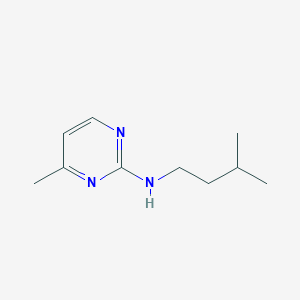


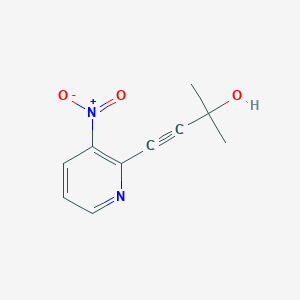
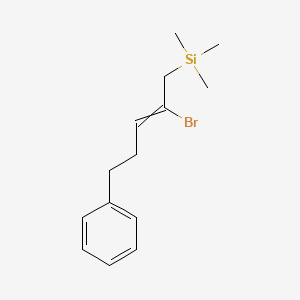
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)
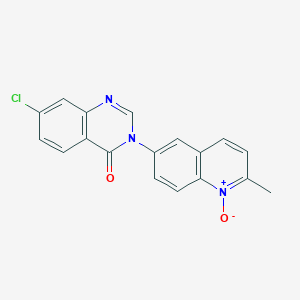
![1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525440.png)
